1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (CAS 66766-07-2) is a highly specialized aryloxypropanolamine that serves as the critical terminal precursor in the commercial synthesis of the skeletal muscle relaxant metaxalone. Structurally featuring a 3,5-dimethylphenoxy moiety linked to a 1-amino-2-propanol backbone, it undergoes highly efficient cyclization with urea or alkyl carbamates to yield the active oxazolidinone ring [1]. Beyond bulk manufacturing, this compound is officially designated as Metaxalone Related Compound B in United States Pharmacopeia (USP) monographs, making high-purity lots strictly indispensable for regulatory compliance, forced degradation studies, and quantitative HPLC impurity profiling in active pharmaceutical ingredient (API) release testing .
In both synthetic and analytical workflows, substituting 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol with upstream intermediates like 3-(3,5-dimethylphenoxy)propane-1,2-diol (Metaxalone Impurity A) leads to severe process failures. Synthetically, attempting to cyclize the diol directly with urea requires extreme thermal conditions (195–200 °C) that trigger thermal degradation and reduce final API purity, whereas the pre-aminated target compound readily cyclizes under milder conditions with superior atom economy [1]. Analytically, regulatory bodies mandate the exact use of Metaxalone Related Compound B for system suitability and relative response factor (RRF) calibration; using generic structural analogs invalidates the chromatographic method, resulting in immediate batch rejection during USP-mandated Organic Impurities Procedure 2 testing .
When synthesizing metaxalone, the choice of immediate precursor dictates the final yield and impurity profile. Utilizing 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol for cyclization with methyl carbamate or urea allows for direct oxazolidinone formation with yields exceeding 95% under optimized basic conditions (e.g., KOH in MIBK at 115–120 °C) [1]. In contrast, utilizing the upstream 3-(3,5-dimethylphenoxy)propane-1,2-diol requires harsher amination/cyclization conditions, often capping yields at lower levels and generating higher thermal degradation byproducts due to the 195–200 °C melt requirements [2].
| Evidence Dimension | Cyclization Yield and Temperature to Metaxalone API |
| Target Compound Data | >95% yield at 115–120 °C (using 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol + carbamate) |
| Comparator Or Baseline | 3-(3,5-dimethylphenoxy)propane-1,2-diol (Impurity A) |
| Quantified Difference | Significantly higher yield with a ~80 °C reduction in processing temperature |
| Conditions | Base-catalyzed cyclization vs. direct diol-urea thermal melt |
Procuring the pre-aminated precursor allows manufacturers to operate at lower temperatures, maximizing API yield and minimizing costly downstream purification steps.
Under the USP monograph for Metaxalone, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol is strictly defined as Metaxalone Related Compound B. It is a mandatory reference standard for resolving process impurities . Chromatographic methods (e.g., using 0.1% Trifluoroacetic acid in water/acetonitrile mobile phases) rely on its specific retention time to establish system suitability and calculate relative response factors . Substituting it with generic isomers or relying solely on the API peak fails to resolve co-eluting impurities, violating cGMP release criteria.
| Evidence Dimension | Regulatory Method Validity |
| Target Compound Data | 100% compliance with USP Organic Impurities Procedure 2 |
| Comparator Or Baseline | Generic aryloxypropanolamine standards |
| Quantified Difference | Absolute requirement (Pass vs. Fail) for API batch release |
| Conditions | HPLC analysis using USP-specified gradient (TFA/Water/Acetonitrile) |
QA/QC laboratories must procure this exact CAS number as a certified reference standard to legally release metaxalone API batches to the market.
In modern pharmaceutical manufacturing, minimizing the handling of potentially genotoxic impurities (PGIs) is critical. Procuring 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol as a pre-formed intermediate bypasses the need for API manufacturers to handle 1-(3,5-dimethylphenoxy)-2,3-epoxypropane on-site [1]. Epoxides are highly reactive alkylating agents with strict occupational exposure limits. By outsourcing the amination step and procuring the stable amino alcohol, facilities significantly reduce their environmental health and safety (EHS) burden and simplify their PGI control strategies [2].
| Evidence Dimension | Occupational Hazard and PGI Risk |
| Target Compound Data | Amino alcohol (non-alkylating, standard handling) |
| Comparator Or Baseline | 1-(3,5-dimethylphenoxy)-2,3-epoxypropane (Epoxide precursor) |
| Quantified Difference | Elimination of onsite genotoxic epoxide handling and associated EHS compliance costs |
| Conditions | Bulk API manufacturing environment |
Sourcing the advanced amino alcohol intermediate directly lowers facility safety costs and simplifies regulatory risk assessments regarding genotoxic impurities.
As the optimal terminal precursor, this compound is directly reacted with methyl carbamate or urea to form the oxazolidinone ring of metaxalone. Its use ensures high yields (>95%) and avoids the extreme temperatures and genotoxic epoxide handling associated with alternative synthetic routes [1].
Designated as Metaxalone Related Compound B, this chemical is an indispensable reference standard for QA/QC laboratories. It is used to calibrate HPLC systems, establish relative response factors, and ensure compliance with the USP Organic Impurities Procedure 2 during API batch release .
During the development of new metaxalone formulations or generic ANDA submissions, this compound is utilized to spike samples and validate stability-indicating analytical methods, ensuring that degradation pathways are accurately monitored over the product's shelf life .
Irritant